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molecular formula C13H21NO4 B7858851 (2,5-Dimethoxybenzyl)-(2,2-dimethoxyethyl)amine

(2,5-Dimethoxybenzyl)-(2,2-dimethoxyethyl)amine

Cat. No. B7858851
M. Wt: 255.31 g/mol
InChI Key: FMBQHYNNSVDSFH-UHFFFAOYSA-N
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Patent
US07781445B2

Procedure details

Amine 11d (10.64 g, 0.042 mol) was dissolved in ethanol (100 mL) and NaBH4 (2.6 g) was added and the reaction mixture was stirred at 80-90° C. After 3 h the TLC indicated the absence of the starting material. The organic layer was washed with water (2×200 mL), brine (200 mL), dried (Na2SO4) and concentrated to provide a colorless oil (10.71 g, 100%). 1H NMR (300 MHz CDCl3) 6.79-6.67 (m, 3H), 4.43 (t, J=5.7 Hz, 1H), 3.72 (s, 3H), 3.71 (s, 3H), 3.68 (d, J=2.7 Hz, 2H), 3.28 (s, 6H), 2.7 (s, 2H).
Name
Amine
Quantity
10.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:4]=1[CH:5]=[N:6][CH2:7][CH:8]([O:11][CH3:12])[O:9][CH3:10].[BH4-].[Na+]>C(O)C>[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:4]=1[CH2:5][NH:6][CH2:7][CH:8]([O:9][CH3:10])[O:11][CH3:12] |f:1.2|

Inputs

Step One
Name
Amine
Quantity
10.64 g
Type
reactant
Smiles
COC1=C(C=NCC(OC)OC)C=C(C=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80-90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with water (2×200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(CNCC(OC)OC)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.71 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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